![molecular formula C19H18N2O B1613706 4'-Cyano-2-pyrrolidinomethyl benzophenone CAS No. 898774-26-0](/img/structure/B1613706.png)
4'-Cyano-2-pyrrolidinomethyl benzophenone
Overview
Description
“4’-Cyano-2-pyrrolidinomethyl benzophenone” is a chemical compound with the molecular formula C19H18N2O . It has a molecular weight of 290.36 .
Molecular Structure Analysis
The molecular structure of “4’-Cyano-2-pyrrolidinomethyl benzophenone” consists of a benzophenone core with a cyano group at the 4’ position and a pyrrolidinomethyl group at the 2 position .Scientific Research Applications
Pharmacology: Potential Therapeutic Agent Synthesis
4’-Cyano-2-pyrrolidinomethyl benzophenone: may serve as a precursor in the synthesis of various therapeutic agents. Its structural features, particularly the cyano and pyrrolidinomethyl groups, could be pivotal in creating novel compounds with potential biological activity. The compound’s ability to participate in various chemical reactions makes it a valuable starting material for developing drugs targeting specific biochemical pathways .
Material Science: Advanced Polymer Development
In material science, this compound could be utilized in the development of advanced polymers. Its benzophenone core is often used in polymer chemistry to introduce cross-linking capabilities which can enhance the thermal and mechanical properties of the resulting materials. This makes it an excellent candidate for creating new materials with specific desired properties for industrial applications .
Chemical Synthesis: Organic Reaction Catalyst
The compound’s structure suggests that it could act as a catalyst in organic synthesis. The cyano group, in particular, might be involved in catalyzing reactions such as nitrile hydration or Michael additions. This could lead to more efficient synthesis routes for complex organic molecules, potentially reducing the cost and environmental impact of chemical manufacturing .
Analytical Chemistry: Chromatography Standards
4’-Cyano-2-pyrrolidinomethyl benzophenone: could be used as a standard in chromatographic analysis due to its unique chemical signature. It could help in calibrating instruments or as a reference compound in the qualitative and quantitative analysis of complex mixtures, ensuring accuracy and precision in analytical results .
Biochemistry: Enzyme Inhibition Studies
This compound might interact with various enzymes due to its structural complexity, making it a candidate for enzyme inhibition studies. By observing how it affects enzyme activity, researchers can gain insights into enzyme mechanisms and develop inhibitors that could lead to new treatments for diseases where enzyme regulation is crucial .
Environmental Science: Pollutant Degradation Research
Finally, in environmental science, researchers could explore the use of 4’-Cyano-2-pyrrolidinomethyl benzophenone in studying the degradation of pollutants. Its potential to form stable intermediates could be beneficial in understanding the breakdown of harmful organic compounds in the environment, leading to improved methods of bioremediation .
properties
IUPAC Name |
4-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-13-15-7-9-16(10-8-15)19(22)18-6-2-1-5-17(18)14-21-11-3-4-12-21/h1-2,5-10H,3-4,11-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXBWDZEPYPRCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643638 | |
Record name | 4-{2-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Cyano-2-pyrrolidinomethyl benzophenone | |
CAS RN |
898774-26-0 | |
Record name | 4-[2-(1-Pyrrolidinylmethyl)benzoyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898774-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{2-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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